N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide

Catalog No.
S2848843
CAS No.
921561-27-5
M.F
C19H20N2O3
M. Wt
324.38
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b...

CAS Number

921561-27-5

Product Name

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide

IUPAC Name

N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide

Molecular Formula

C19H20N2O3

Molecular Weight

324.38

InChI

InChI=1S/C19H20N2O3/c1-19(2)12-24-16-11-14(9-10-15(16)21(3)18(19)23)20-17(22)13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,20,22)

InChI Key

UGJHBXWCJDKDTD-UHFFFAOYSA-N

SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)N(C1=O)C)C

Solubility

not available
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide is a chemical compound with potential applications in various fields of research and industry. It is a heterocyclic compound that belongs to the oxazepine family. In recent years, there has been an increasing interest in this compound due to its unique physical and chemical properties, as well as its potential biological activities. In this paper, we will discuss the definition and background of N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide, its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide is a compound with the chemical formula C22H24N2O3. It is a heterocyclic compound that contains a benzene ring fused to an oxazepine ring. This compound has potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. It is also known by other names such as GSK690693 and SB-415286.
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide is a white to off-white crystalline powder. It has a melting point range of 129-135°C. It is sparingly soluble in water but soluble in organic solvents such as ethanol and dimethyl sulfoxide. This compound has a molecular weight of 364.44 g/mol.
Several methods have been reported for the synthesis of N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide. One of the most common methods is the reaction of 3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine with benzoyl chloride in the presence of a base such as triethylamine. Characterization of this compound can be done using various spectroscopic techniques such as NMR, mass spectrometry, and infrared spectroscopy.
Various analytical methods have been reported for the determination of N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide in different matrices. These methods include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide has been reported to have potential biological activities such as inhibition of glycogen synthase kinase 3 (GSK-3), which is involved in various signaling pathways implicated in diseases such as Alzheimer's disease, cancer, and inflammation. This compound has also been reported to inhibit the growth of certain cancer cells such as breast cancer cells and lung cancer cells.
Several studies have reported the toxicity and safety of N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide in different models. These studies have reported that this compound has low toxicity in vivo and in vitro at therapeutic doses. However, further studies are needed to determine its long-term toxicity and safety.
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide has potential applications in various fields of research such as medicinal chemistry, pharmaceuticals, and materials science. This compound can be used as a tool compound to study the role of GSK-3 in different signaling pathways implicated in various diseases. It can also be used as a lead compound for the development of novel drugs for the treatment of Alzheimer's disease, cancer, and inflammation. In materials science, this compound can be used as a functional stabilizer for polymeric materials.
The current state of research on N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide is promising. Several studies have reported its potential biological activities and applications in different fields of research. However, further studies are needed to fully understand its mechanism of action and potential toxicity.
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide has potential implications in various fields of research and industry. In medicinal chemistry and pharmaceuticals, this compound can be used as a lead compound for the development of novel drugs for the treatment of Alzheimer's disease, cancer, and inflammation. In materials science, this compound can be used as a functional stabilizer for polymeric materials. In addition, this compound can be used as a tool compound to study the role of GSK-3 in different signaling pathways implicated in various diseases.
One of the limitations of N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide is its low solubility in water, which may limit its application in certain fields. Future directions for research on this compound include the development of methods for improving its solubility in water and the synthesis of analogs with improved biological activities and safety profiles. In addition, further studies are needed to fully understand its mechanism of action and potential toxicity in vivo.
- Synthesis of analogs with improved biological activities and safety profiles.
- Development of methods for improving its solubility in water.
- Studies to fully understand the mechanism of action and toxicity in vivo.
- Investigation of the potential of this compound for the treatment of other diseases.
- Exploration of the use of this compound as a tool compound for studying other diseases.
- Development of formulations for different routes of administration.
- Investigation of the potential of this compound in combination therapy for diseases.
- Examination of the pharmacokinetics and pharmacodynamics of this compound.
- Investigation of the potential of this compound for drug delivery in targeted therapy.
- Exploration of the potential of this compound as a therapeutic agent for rare diseases.

XLogP3

2.7

Dates

Modify: 2023-08-17

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